Mtb-IN-2

Antitubercular Activity MIC Comparison Drug-Resistant Mtb

Mtb-IN-2 (compound 10c) is a pyridine carboxamide-based antimycobacterial agent. It is a potent, selective, and non-cytotoxic inhibitor of both drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb) strains.

Molecular Formula C17H12N2O4
Molecular Weight 308.29 g/mol
Cat. No. B12388885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtb-IN-2
Molecular FormulaC17H12N2O4
Molecular Weight308.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)C(=O)O)O
InChIInChI=1S/C17H12N2O4/c20-15-9-11(6-7-12(15)17(22)23)18-16(21)14-8-5-10-3-1-2-4-13(10)19-14/h1-9,20H,(H,18,21)(H,22,23)
InChIKeyWOVBYNARRLCBNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mtb-IN-2 (Compound 10c): A Non-Cytotoxic Antimycobacterial Agent Targeting Methionine Metabolism


Mtb-IN-2 (compound 10c) is a pyridine carboxamide-based antimycobacterial agent [1]. It is a potent, selective, and non-cytotoxic inhibitor of both drug-sensitive and drug-resistant Mycobacterium tuberculosis (Mtb) strains [1]. Its unique mechanism of action, distinct from that of its structural analog 4-aminosalicylic acid (PAS), involves interference with methionine metabolism rather than the folate pathway [1]. Mtb-IN-2 has demonstrated significant in vivo efficacy in a murine tuberculosis model and exhibits a remarkably long metabolic half-life in human liver microsomes [1].

Why Mtb-IN-2 Cannot Be Replaced by Generic Antimycobacterial Analogs


Mtb-IN-2 cannot be substituted by generic antimycobacterial agents or its close structural analog, 4-aminosalicylic acid (PAS), due to its fundamentally different pharmacological profile. While Mtb-IN-2 incorporates a PAS fragment in its design, it has been biochemically proven to bypass the folate pathway targeted by PAS, instead inhibiting methionine metabolism [1]. This mechanistic divergence, coupled with its demonstrated lack of in vitro and in vivo cytotoxicity, its activity against drug-resistant Mtb strains, and its exceptionally long metabolic stability, creates a unique, quantifiable performance profile that is not replicated by standard first- or second-line antitubercular drugs [1].

Quantitative Differentiation: Mtb-IN-2 vs. Key Antitubercular Agents


MIC and Therapeutic Window: Mtb-IN-2 vs. PAS and Isoniazid

Mtb-IN-2 (10c) displays a minimum inhibitory concentration (MIC) of 5.06 μM against the virulent Mtb H37Rv strain [1]. This is >4-fold more potent than its direct structural analog, 4-aminosalicylic acid (PAS), which has an MIC of 20.44 μM under identical assay conditions [1]. While isoniazid (INH) is more potent (MIC = 0.2 μg/mL), it is well-known for its cytotoxicity and toxic metabolites. In contrast, Mtb-IN-2's high selectivity index (SI = 197.6) and its activity against drug-resistant Mtb strains offer a superior therapeutic window compared to standard agents [1].

Antitubercular Activity MIC Comparison Drug-Resistant Mtb

Selectivity Index (SI) and Cytotoxicity Profile: Mtb-IN-2 vs. CF3-Substituted Analogs

In contrast to many antimycobacterial agents, Mtb-IN-2 (10c) demonstrates a complete lack of cytotoxicity in vitro. Its IC50 in HepG2 cells is >1000 μM, resulting in an exceptional Selectivity Index (SI) of 197.6 [1]. This SI is calculated as the ratio of its HepG2 IC50 to its Mtb MIC. This profile is quantitatively superior to other compounds in its series, such as those bearing a -CF3 substituent (e.g., 7c: IC50 = 163.1 μM, SI = 34.1), which showed significant cytotoxicity [1].

Cytotoxicity Selectivity Index HepG2 Cell Line

Metabolic Stability and Toxic Metabolite Avoidance: Mtb-IN-2 vs. Isoniazid and PAS

Mtb-IN-2 demonstrates exceptional metabolic stability in human liver microsomes, with a half-life (t1/2) of 630 minutes [1]. This is a direct and quantifiable advantage over its key structural and functional predecessors: it overcomes the major drawbacks of isoniazid (INH), which is known for its production of hepatotoxic metabolites, and PAS, which has a very short half-life requiring frequent, high dosing [1].

Metabolic Stability Human Liver Microsomes Half-Life

In Vivo Efficacy: Significant Reduction of Bacterial Burden in Murine TB Model

In a murine model of tuberculosis, treatment with Mtb-IN-2 (compound 10c) resulted in a statistically significant decrease in colony-forming units (CFU) in the spleen [1]. This is a key benchmark for in vivo antimycobacterial efficacy, confirming that the promising in vitro activity translates to a reduction in bacterial burden in a relevant animal model [1].

In Vivo Efficacy Murine Model CFU Reduction

Targeted Research and Development Applications for Mtb-IN-2


Mechanism-of-Action Studies in Methionine Metabolism

Mtb-IN-2 (10c) is an ideal chemical probe for investigating the role of mycobacterial methionine metabolism and its potential as a therapeutic target. Its confirmed mechanism, which is distinct from the folate pathway targeted by its structural analog PAS, makes it a superior tool compared to PAS for dissecting the methionine biosynthesis pathway in Mtb [1].

Drug-Resistant Tuberculosis (DR-TB) Lead Development

The compound's potent and selective in vitro activity against both drug-sensitive and drug-resistant Mtb H37Rv strains, combined with its high selectivity index and lack of in vivo cytotoxicity, positions it as a high-priority lead compound for preclinical development programs specifically focused on multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Metabolite Profiling

Mtb-IN-2's exceptionally long half-life (t1/2 = 630 min) in human liver microsomes and its lack of known toxic metabolites make it a valuable reference compound for establishing improved PK/PD models and for comparing the metabolic safety profiles of next-generation antituberculars, offering a clear advantage over legacy drugs like isoniazid and PAS [1].

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